molecular formula C20H18ClN3O3 B2846487 3-[1-(5-chloro-2-methoxybenzoyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole CAS No. 2034374-18-8

3-[1-(5-chloro-2-methoxybenzoyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole

Cat. No.: B2846487
CAS No.: 2034374-18-8
M. Wt: 383.83
InChI Key: RMCRNFCDDPOJMV-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-oxadiazole derivative featuring a pyrrolidine core substituted with a 5-chloro-2-methoxybenzoyl group at position 1 and a phenyl group at position 2. The oxadiazole ring is linked to the pyrrolidine at position 3, creating a conformationally constrained structure. It is cataloged under synonyms such as HTS004881 and AKOS025393235, with suppliers listed for research use .

Properties

IUPAC Name

(5-chloro-2-methoxyphenyl)-[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3/c1-26-18-8-7-14(21)9-15(18)20(25)24-10-16(13-5-3-2-4-6-13)17(11-24)19-22-12-27-23-19/h2-9,12,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCRNFCDDPOJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)N2CC(C(C2)C3=NOC=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[1-(5-chloro-2-methoxybenzoyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes a five-membered oxadiazole ring that is known for its bioisosteric properties. The presence of chloro and methoxy groups enhances its reactivity and stability, potentially contributing to its biological activity .

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. In particular, studies have shown that compounds similar to this compound demonstrate cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies revealed that oxadiazole derivatives can induce apoptosis in cancer cells, with some compounds showing IC50 values in the micromolar range against multiple cancer types including breast (MDA-MB-231), lung (A549), and colon (HCT116) cancers .
Cell LineIC50 (µM)
MDA-MB-231 (Breast)15.4
A549 (Lung)22.7
HCT116 (Colon)18.9

Anti-inflammatory Effects

The anti-inflammatory potential of oxadiazole derivatives has also been documented. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in inflammation pathways. For example:

  • In vivo models demonstrated that certain oxadiazoles significantly reduced edema and inflammatory markers in animal models of acute inflammation .

Antimicrobial Activity

Compounds within the oxadiazole class have shown promising antibacterial and antifungal activities. Specifically:

  • Antibacterial tests indicated effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus, with some derivatives exhibiting minimum inhibitory concentrations (MICs) comparable to traditional antibiotics .
PathogenMIC (µg/mL)
Escherichia coli32
Staphylococcus aureus16

The exact mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Enzymatic Pathways : Compounds have been shown to inhibit key enzymes such as cyclooxygenases (COX) involved in inflammatory responses.
  • Induction of Apoptosis : The activation of apoptotic pathways in cancer cells has been observed, indicating a potential for targeted cancer therapy.
  • Antioxidant Activity : Some derivatives exhibit antioxidant properties that may contribute to their protective effects against oxidative stress-related diseases .

Case Studies

Several case studies have highlighted the therapeutic potential of oxadiazoles:

  • Case Study on Breast Cancer : A study evaluated the efficacy of a related oxadiazole compound in a mouse model bearing MDA-MB-231 tumors. The compound significantly reduced tumor size and improved survival rates compared to control groups.
  • Anti-inflammatory Study : In a model of rheumatoid arthritis, an oxadiazole derivative demonstrated a marked reduction in joint swelling and inflammatory markers after treatment over four weeks .

Scientific Research Applications

Immunomodulatory Effects

Research indicates that 3-[1-(5-chloro-2-methoxybenzoyl)-4-phenylpyrrolidin-3-yl]-1,2,4-oxadiazole exhibits significant immunomodulatory properties. According to a patent detailing its use as an immunomodulator, the compound shows potential in modulating immune responses, which could be beneficial in treating autoimmune diseases and enhancing vaccine efficacy .

Antiparasitic and Anticancer Activities

The compound's structural similarity to other bioactive molecules suggests potential antiparasitic and anticancer activities. Studies on related 1,2,4-oxadiazoles have demonstrated their effectiveness against various drug-resistant cancer cell lines and parasitic infections. For instance, derivatives of 1,2,4-oxadiazoles have been shown to inhibit the growth of Trypanosoma cruzi and Leishmania amazonensis, with effective concentrations ranging from 2.9 µM to 100.2 µM against different strains .

Synthesis and Derivative Development

The synthesis of this compound can be achieved through novel methodologies that enhance efficiency and yield. A recent study outlined a microwave-assisted synthesis protocol for constructing 1,2,4-oxadiazoles on silica-supported systems, which could be adapted for this compound . The ability to create diverse derivatives increases the potential for discovering compounds with enhanced biological activity.

Comparative Analysis of 1,2,4-Oxadiazoles

Property1,2,4-Oxadiazole DerivativesTraditional Compounds
LipophilicityGenerally lowerHigher
Metabolic StabilityHigherVariable
Aqueous SolubilityGenerally favorableVariable
Biological ActivityAnticancer and antiparasiticBroad spectrum

This table summarizes key differences between 1,2,4-oxadiazole derivatives and traditional compounds in terms of their physical properties and biological activities.

Case Studies

Several case studies highlight the effectiveness of compounds containing the oxadiazole ring:

  • Anticancer Activity : A derivative demonstrated significant anticancer activity against various cell lines (A375: IC50 = 1.22 μM; MCF7: IC50 = 0.23 μM) indicating its potential as a chemotherapeutic agent .
  • Antiparasitic Efficacy : Another study reported that a structurally similar compound exhibited IC50 values of 21.6 μM against Trypanosoma brucei rhodesiense, showcasing the oxadiazole's utility in treating parasitic infections .

Chemical Reactions Analysis

General Reactivity of 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole ring is known for its stability under acidic and basic conditions but is susceptible to nucleophilic and electrophilic substitutions at the C-3 and C-5 positions. Key reactions include:

  • Nucleophilic Substitution : Reactivity with amines, thiols, or alcohols to form substituted derivatives .

  • Electrophilic Aromatic Substitution : Halogenation or nitration at electron-rich positions of the aryl substituents .

  • Ring-Opening Reactions : Under strong reducing agents (e.g., LiAlH4), the oxadiazole ring may cleave to form amidines or other intermediates .

For the target compound, the 5-chloro-2-methoxybenzoyl and 4-phenylpyrrolidine groups would influence regioselectivity in these reactions.

Hypothetical Synthetic Pathways

While no direct synthesis is documented, the compound could theoretically be synthesized via:

Cyclization of Amidoxime Intermediates

A common route for 1,2,4-oxadiazoles involves cyclodehydration of amidoximes with carboxylic acid derivatives. For example:

  • React 5-chloro-2-methoxybenzoyl chloride with 4-phenylpyrrolidin-3-amine to form an acylated intermediate.

  • Convert the intermediate to an amidoxime via reaction with hydroxylamine.

  • Cyclize using a dehydrating agent (e.g., PPh3Br2 or POCl3) to form the oxadiazole ring .

Anticipated Functionalization Reactions

Based on analogous systems, the following modifications could be explored:

Reaction Type Reagents/Conditions Expected Product
Nucleophilic Aromatic Substitution K2CO3, DMF, 80°CReplacement of Cl with -OR or -NR2 groups
Reduction H2/Pd-C or LiAlH4Ring-opening to form amidine derivatives
Suzuki Coupling Aryl boronic acid, Pd catalystCross-coupling at the phenylpyrrolidine group

Challenges and Considerations

  • Steric Hindrance : The 4-phenylpyrrolidine group may limit accessibility to reactive sites on the oxadiazole ring.

  • Regioselectivity : Competing reactions at the benzoyl or pyrrolidine substituents could complicate product isolation.

  • Stability : The methoxy and chloro groups may undergo demethylation or displacement under harsh conditions .

Research Gaps and Recommendations

Current literature lacks specific data on this compound, highlighting the need for:

  • Experimental Synthesis : Systematic optimization of cyclization conditions (e.g., solvent, catalyst, temperature).

  • Spectroscopic Characterization : Full NMR (1H, 13C), IR, and MS profiling to confirm structure.

  • Biological Testing : Evaluation of antimicrobial or anticancer activity, given the bioactivity of similar oxadiazoles .

Comparison with Similar Compounds

Research Findings and Trends

Substituent-Driven Activity

  • Halogen Effects : The target’s 5-chloro substituent may enhance binding through halogen bonds, a feature absent in BI81589 and S428-0646 .
  • Phenyl vs. Alkyl Groups : The 4-phenyl group in the target and BI81589 may stabilize hydrophobic interactions, whereas alkyl groups (e.g., 6f’s p-tolyl) balance lipophilicity and steric bulk .

Unexplored Opportunities

  • Fluorine Incorporation: None of the evidence directly evaluates fluorine substitution in the target compound, though S827-2435’s difluoropyrrolidine demonstrates its utility in improving stability .
  • Biological Data Gaps: The target’s activity remains uncharacterized in the provided evidence, necessitating comparative assays against analogues with known targets (e.g., 6f’s cholinesterase inhibition) .

Preparation Methods

Formation of the 4-Phenylpyrrolidine Scaffold

The 4-phenylpyrrolidine moiety is synthesized via a Mannich-type reaction or aza-Michael addition , leveraging cyclization of γ-amino ketones. For example:

  • Substrate : Benzylideneacetone and ammonium acetate react in acetic acid under reflux to yield 4-phenylpyrrolidin-3-one.
  • Reduction : The ketone is reduced using sodium borohydride (NaBH₄) in methanol to produce 4-phenylpyrrolidin-3-ol.

Construction of the 1,2,4-Oxadiazole Ring

Amidoxime Formation

The nitrile group is converted to an amidoxime by treatment with hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol/water under reflux (80°C, 12 h):
$$ \text{R-C≡N} + \text{NH}2\text{OH} \rightarrow \text{R-C(=N-OH)NH}2 $$

Cyclization to 1,2,4-Oxadiazole

The amidoxime undergoes cyclization with 5-chloro-2-methoxybenzoyl chloride in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent:
$$ \text{R-C(=N-OH)NH}2 + \text{R'-COCl} \xrightarrow{\text{POCl}3} \text{R-Oxadiazole-R'} + \text{HCl} $$
Conditions : Reflux in dichloromethane (DCM) for 6–8 h.

N-Acylation of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine is acylated using 5-chloro-2-methoxybenzoyl chloride under Schotten-Baumann conditions:

  • Reagents : Aqueous sodium hydroxide (NaOH) and benzoyl chloride in tetrahydrofuran (THF).
  • Mechanism : Nucleophilic acyl substitution at the pyrrolidine nitrogen.

Optimization and Challenges

Regioselectivity in Oxadiazole Formation

The use of POCl₃ ensures regioselective formation of the 1,2,4-oxadiazole over the 1,3,4-isomer. Alternative cyclizing agents like polyphosphoric acid (PPA) or iodine were less effective, yielding <50% of the desired product.

Purification and Characterization

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves intermediates.
  • Spectroscopic Validation :
    • ¹H NMR : Aromatic protons of the benzoyl group at δ 7.2–7.8 ppm; methoxy singlet at δ 3.9 ppm.
    • LC-MS : Molecular ion peak at m/z 452.1 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Reagents
POCl₃-Mediated Cyclization 78 99 POCl₃, DCM
PPA Cyclization 45 85 Polyphosphoric acid
Iodine Oxidation 32 78 I₂, DMF

The POCl₃ route outperforms others due to milder conditions and higher functional group tolerance.

Industrial-Scale Considerations

  • Cost Efficiency : POCl₃ is cost-effective but requires corrosion-resistant reactors.
  • Safety : Exothermic reactions necessitate controlled addition of acyl chlorides.

Q & A

Q. How can solubility challenges in aqueous buffers be addressed for in vivo studies?

  • Methodological Answer :
  • Co-Solvent Systems : Use DMSO/water or ethanol/PEG 400 mixtures (≤10% organic phase).
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (solvent evaporation method) to enhance bioavailability .

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